2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Catalog No.
S794427
CAS No.
6712-98-7
M.F
C7H17NO3
M. Wt
163.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

CAS Number

6712-98-7

Product Name

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

IUPAC Name

1-[bis(2-hydroxyethyl)amino]propan-2-ol

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

InChI

InChI=1S/C7H17NO3/c1-7(11)6-8(2-4-9)3-5-10/h7,9-11H,2-6H2,1H3

InChI Key

ZFECCYLNALETDE-UHFFFAOYSA-N

SMILES

CC(CN(CCO)CCO)O

Canonical SMILES

CC(CN(CCO)CCO)O

Synthesis and Characterization:

2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, also known as 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol, is a chemical compound with the formula C7H17NO3. It can be synthesized through various methods, including the reaction of 2-propanol with tris(2-chloroethyl)amine [].

The characterization of this compound is crucial for understanding its properties and potential applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm its structure and identify functional groups [].

Potential Applications in Drug Delivery:

Research suggests that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- may have potential applications in drug delivery due to its unique properties. Its hydroxyl groups can form hydrogen bonds with water, making it soluble in aqueous solutions. Additionally, the presence of the amino group allows for the attachment of biomolecules like drugs or targeting moieties [].

Studies have explored its use as a carrier molecule for delivering drugs to specific cells or tissues. The amino group can be modified to attach targeting ligands that recognize specific receptors on the surface of the target cells [].

Research in Material Science:

-Propanol, 1-[bis(2-hydroxyethyl)amino]-, is also being explored for potential applications in material science. Its bifunctional nature, with both hydroxyl and amino groups, allows it to interact with various materials and surfaces.

Research suggests its potential use as a corrosion inhibitor, forming a protective layer on metal surfaces []. Additionally, it can be used as a coupling agent, promoting adhesion between different materials [].

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₇H₁₇NO₃ and a molecular weight of approximately 163.21 g/mol. It is also known by several other names, including 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol and N,N-bis(2-hydroxyethyl)isopropanolamine. The compound features a propanol backbone with two hydroxyethyl groups attached to a nitrogen atom, contributing to its unique properties and applications in various fields .

Typical of alcohols and amines:

  • Esterification: Reacts with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Dehydration: Under certain conditions, it may undergo dehydration to form an imine or an amine derivative.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations.
  • Cell Proliferation: It has been observed to influence cell growth and differentiation, suggesting potential applications in cell culture and tissue engineering.
  • Pharmaceutical

The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- typically involves the following methods:

  • Reaction of Propanol Derivatives: Combining propanol derivatives with bis(2-hydroxyethyl)amine under controlled conditions results in the formation of the target compound.

    Example reaction:
    text
    Bis(2-hydroxyethyl)amine + Propanol derivative → 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
  • Catalytic Methods: Utilizing catalysts to enhance the reaction rate and yield during synthesis can improve efficiency.
  • Purification Techniques: Post-synthesis purification methods such as distillation or chromatography are employed to obtain high-purity products .

The compound has several notable applications across various industries:

  • Cosmetics and Personal Care: Used as a humectant and skin-conditioning agent due to its ability to retain moisture.
  • Pharmaceuticals: Acts as an excipient or active ingredient in drug formulations.
  • Industrial Chemicals: Serves as a solvent or intermediate in chemical manufacturing processes.

Its versatility makes it valuable in both consumer products and industrial applications .

Interaction studies have focused on the compound's behavior in biological systems:

  • Drug Interactions: Research indicates that it may modify the pharmacokinetics of certain drugs when co-administered.
  • Cellular Interactions: Studies have shown its ability to interact with cell membranes, potentially influencing permeability and transport mechanisms.

These interactions are critical for understanding its safety profile and efficacy in various applications .

Several compounds share structural similarities with 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
1-(N,N-Bis(2-hydroxyethyl)amino)-ethanolC₆H₁₅NO₃Similar structure; used in personal care products.
N,N-Bis(2-hydroxyethyl)amineC₆H₁₅N₂O₂Acts as a precursor for various chemical syntheses.
TriethanolamineC₆H₁₅N₃O₃Commonly used as a surfactant; higher amine content.

Uniqueness: The primary distinction of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- lies in its propanol backbone, which enhances its solubility and compatibility with various formulations compared to other similar compounds. Its specific combination of alcohol and amine functionalities allows for unique interactions within biological systems, making it particularly valuable in pharmaceutical and cosmetic applications .

Physical Description

Liquid

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 223 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 166 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 57 of 223 companies with hazard statement code(s):;
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (96.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6712-98-7

General Manufacturing Information

Construction
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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